1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Description
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a difluoromethoxy (OCHF₂) group at positions 1, 2, and 3, respectively. Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their resistance to metabolic degradation and tunable reactivity.
Properties
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDTBDVNKQTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of 1-chloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are introduced into the reactor, where they undergo the substitution reaction, and the product is subsequently purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-fluoro-3-(difluoromethoxy)-2-hydroxybenzene or 1-fluoro-3-(difluoromethoxy)-2-aminobenzene.
Electrophilic Substitution: Products include 1-chloro-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene or 1-chloro-3-(difluoromethoxy)-2-fluoro-4-sulfonic acid.
Oxidation and Reduction: Products include corresponding quinones or hydroquinones.
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The pathways involved include the activation of specific enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Data for Halogenated Benzene Derivatives
*Estimated based on analogous structures.
Key Observations
Substituent Position Effects :
- The difluoromethoxy group at position 3 (target compound) versus position 4 (1-chloro-4-(difluoromethoxy)-2-fluorobenzene) alters dipole moments and boiling points. The para-substituted isomer (position 4) exhibits a higher boiling point (190–195°C) due to reduced steric hindrance and enhanced molecular symmetry.
- Chlorine placement (position 1 vs. 2) influences electronic distribution. For example, 2-chloro-1-(difluoromethoxy)-3-fluorobenzene shows lower thermal stability (boiling point 175–180°C) compared to the target compound.
Functional Group Variations :
- Replacing difluoromethoxy (OCHF₂) with difluoromethyl (CHF₂) (e.g., 1-chloro-4-(difluoromethyl)-2-fluorobenzene) reduces molecular weight (180.55 vs. 196.55) and polarity, resulting in lower boiling points and higher solubility in organic solvents.
- Chloromethyl (CH₂Cl) substituents (e.g., 1-chloro-3-(chloromethyl)-2-fluorobenzene) introduce reactive sites for further functionalization but increase hydrophobicity.
Ortho-substituted derivatives (e.g., fluoro at position 2) are often preferred in agrochemicals due to improved bioavailability and resistance to oxidative degradation.
Biological Activity
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is characterized by the presence of chlorine and difluoromethoxy groups, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C7H4ClF2O, and it has a molecular weight of 192.56 g/mol.
The biological activity of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane permeability and improved binding to target proteins.
Potential Molecular Targets
- Enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways.
- Receptors: It can bind to specific receptors, modulating signal transduction processes.
Biological Activity
Research indicates that 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene exhibits several biological activities:
Case Studies
-
Antimicrobial Activity Study:
A study investigated the antimicrobial properties of difluoromethoxy-substituted compounds. Results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. -
Cytotoxicity Assessment:
In vitro assays demonstrated that 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values around 15 µM. This suggests a potential role in cancer therapeutics .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
